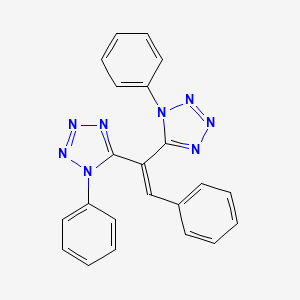

5,5'-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” is a type of energetic heterocycle that exhibits greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts . It is a promising approach for synthesizing novel bis-tetrazole acetamides .

Synthesis Analysis

The synthesized compounds A-F, some of which feature a chlorine atom attached to the phenyl ring, serve as valuable synthons for aryl coupling reactions . The synthesis process was analyzed via 1 H-NMR and 13 C-NMR spectroscopy .Molecular Structure Analysis

The molecular structure of “5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” was analyzed through density functional considerations using B3LYP functional correlation with 6-311++G (d) and 6-31G (d) basis set . This analysis revealed the observed LUMO/HOMO energies and charge transfer within the molecule .Chemical Reactions Analysis

The chemical reactions of “5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” were studied using density functional theory studies . The dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices, and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule were calculated .Physical And Chemical Properties Analysis

The physical and chemical properties of “5,5’-(2-phenyl-1,1-ethenediyl)bis(1-phenyl-1H-tetrazole)” were analyzed using density functional theory studies . The dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices, and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule were calculated .Mécanisme D'action

Molecular Docking studies were conducted to investigate the anti-cancer potential of synthesized heterocyclic compounds against caspase 3, NF-KAPPA-B, and P53 protein . The molecular docking analysis demonstrated a potent interaction between the compound and TP53 and NF-KAPPA-B with binding energies of − 11.8 kJ/mol and − 10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .

Orientations Futures

Propriétés

IUPAC Name |

1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N8/c1-4-10-17(11-5-1)16-20(21-23-25-27-29(21)18-12-6-2-7-13-18)22-24-26-28-30(22)19-14-8-3-9-15-19/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTWNYWOFQNCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5062209.png)

![allyl 2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5062216.png)

![1-(2-cyclohexylethyl)-N-[(6-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062263.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5062285.png)

![N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5062293.png)

![2-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5062295.png)

![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5062306.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5062311.png)